VTX-27 Sub-Nanomolar PKC-θ Inhibition (Ki = 0.08 nM): Quantitative Potency Benchmark
VTX-27 inhibits PKC-θ with a Ki of 0.08 nM in cell-free biochemical assays. By comparison, the clinically evaluated pan-PKC inhibitor sotrastaurin (AEB071) exhibits an IC₅₀ of 1 nM against PKC-θ in similar biochemical assays [1]. The 12.5-fold higher biochemical potency of VTX-27 relative to sotrastaurin provides a quantitative potency advantage for in vitro studies requiring maximal target engagement at lower compound concentrations.
| Evidence Dimension | PKC-θ inhibitory potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 0.08 nM |
| Comparator Or Baseline | Sotrastaurin (AEB071) IC₅₀ = 1 nM |
| Quantified Difference | VTX-27 exhibits 12.5-fold greater potency |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Higher biochemical potency enables lower compound concentrations in cellular assays, reducing the likelihood of off-target effects and solvent-related cytotoxicity.
- [1] Wagner J, von Matt P, Sedrani R, et al. Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. J Med Chem. 2009;52(19):6193-6196. View Source
